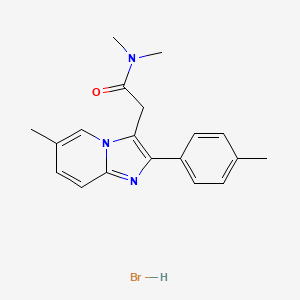

Zolpidem hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zolpidem hydrobromide is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. It is a nonbenzodiazepine hypnotic of the imidazopyridine class, which acts on the central nervous system to induce sleep. This compound is known for its rapid onset of action and relatively short half-life, making it effective for initiating sleep without causing significant next-day residual effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of zolpidem involves a multi-step process. One of the improved methods for synthesizing zolpidem involves a CuI/BINOL-mediated tandem reaction of imine and alkyne. This method includes the formation of an imine intermediate, followed by a tandem reaction with propiolamide in the presence of CuI/BINOL as a promoter. This process yields zolpidem efficiently, with a 54% isolated yield and the hemitartrate salt of zolpidem produced in 37% yield by simple crystallization .

Industrial Production Methods

Industrial production of zolpidem typically involves large-scale synthesis using similar tandem reactions. The process can be scaled up to produce more than 10 grams of zolpidem, with yields increasing to 83% following the isolation of the intermediate imine . The use of catalysts such as CuI/BINOL and other copper-based catalysts is common in industrial settings to enhance the efficiency and yield of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Zolpidem undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary metabolic pathways involves the oxidation of zolpidem to form hydroxyzolpidem metabolites. These metabolites include 7-hydroxyzolpidem and 8-hydroxyzolpidem, which are formed through the addition of a hydroxy group to the pyridine ring .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of zolpidem include copper-based catalysts (e.g., CuI, CuCl), imines, alkynes, and propiolamide. Reaction conditions often involve the use of solvents such as toluene and acetonitrile, with reactions carried out at controlled temperatures to optimize yields .

Major Products Formed

The major products formed from the reactions of zolpidem include its hydroxyzolpidem metabolites, zolpidem dihydrodiol, and its glucuronides. These products are formed through metabolic pathways involving oxidation and conjugation reactions .

Aplicaciones Científicas De Investigación

Zolpidem hydrobromide has a wide range of scientific research applications. In medicine, it is primarily used for the treatment of insomnia, helping patients fall asleep faster and stay asleep longer. Research has also shown that zolpidem can improve sleep quality in patients with chronic insomnia and has mild muscle relaxant properties .

In addition to its use in treating insomnia, zolpidem has been studied for its potential to restore brain function in patients in a vegetative state following brain injury. It has shown the ability to reverse abnormal metabolism of damaged brain cells, leading to partial or complete restoration of brain function . Zolpidem is also used in forensic toxicology to analyze postmortem samples for the presence of the drug and its metabolites .

Mecanismo De Acción

Zolpidem exerts its effects by binding to and modulating the activity of gamma-aminobutyric acid type A (GABA A) receptors that contain a benzodiazepine site. By enhancing the inhibitory activity of GABA A receptors, zolpidem suppresses neural transmission in the brain, leading to sedation and sleep induction . The drug selectively binds to GABA A receptors containing the α1 subunit, which mediates its sedative effects .

Comparación Con Compuestos Similares

Zolpidem is often compared with other nonbenzodiazepine hypnotics, such as zaleplon and zopiclone they differ in their pharmacokinetic profiles, duration of action, and side effect profiles .

Similar Compounds

Zolpidem’s unique selectivity for GABA A receptors containing the α1 subunit distinguishes it from other Z-drugs, providing a balance between efficacy and safety in the treatment of insomnia .

Propiedades

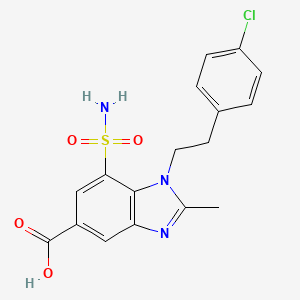

Número CAS |

299397-23-2 |

|---|---|

Fórmula molecular |

C19H22BrN3O |

Peso molecular |

388.3 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrobromide |

InChI |

InChI=1S/C19H21N3O.BrH/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;/h5-10,12H,11H2,1-4H3;1H |

Clave InChI |

ZQPYVWMBTZWNRI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.